Cas no 2649068-64-2 (3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride)

3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride structure
2649068-64-2 structure
商品名:3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride
CAS番号:2649068-64-2
MF:C13H13FN2O5S
メガワット:328.316125631332
CID:5361315
PubChem ID:154880326

3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • Z4235768300
    • 3-{[2,4,5-trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride
    • 3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride
    • インチ: 1S/C13H13FN2O5S/c1-8(2)16-12(18)11(17)15(13(16)19)7-9-4-3-5-10(6-9)22(14,20)21/h3-6,8H,7H2,1-2H3
    • InChIKey: YJAOGMDUFIOUGD-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=CC(=C1)CN1C(C(N(C1=O)C(C)C)=O)=O)(=O)(=O)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 598
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 100

3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26622360-0.05g
3-{[2,4,5-trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride
2649068-64-2 95.0%
0.05g
$212.0 2025-03-20

3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride 関連文献

3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluorideに関する追加情報

Comprehensive Analysis of 3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride (CAS No. 2649068-64-2)

The compound 3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride (CAS No. 2649068-64-2) is a highly specialized sulfonyl fluoride derivative with significant potential in medicinal chemistry and bioconjugation applications. Its unique structure, featuring a trioxoimidazolidine core and a sulfonyl fluoride moiety, makes it a valuable candidate for covalent inhibitors and proteomics research. This article delves into its properties, applications, and relevance to current scientific trends.

In recent years, sulfonyl fluorides have gained attention due to their role in click chemistry and targeted protein degradation. The compound 3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride aligns with these trends, offering reactivity that is both selective and tunable. Researchers are particularly interested in its potential for covalent drug discovery, where it could serve as a warhead in small-molecule inhibitors.

The imidazolidine scaffold in this compound is noteworthy for its hydrogen-bonding capabilities, which can enhance binding affinity in enzyme inhibition. Coupled with the sulfonyl fluoride group, this molecule exhibits dual functionality: it can form stable covalent bonds with nucleophilic residues (e.g., serine, threonine) while also engaging in non-covalent interactions. This duality is critical for structure-activity relationship (SAR) studies in drug development.

From a synthetic perspective, 3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride is synthesized via multistep organic reactions, often involving amide coupling and sulfonylation. Its purity and stability are paramount for applications in high-throughput screening (HTS) and chemical biology. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing this compound.

Current research hotspots, such as PROTACs (Proteolysis-Targeting Chimeras) and covalent fragment-based drug discovery, highlight the relevance of this compound. Its sulfonyl fluoride group can be leveraged to design irreversible inhibitors for challenging targets like KRAS mutants or BTK. Additionally, its compatibility with bioorthogonal chemistry makes it a tool for live-cell imaging and proteome profiling.

In summary, 3-{[2,4,5-Trioxo-3-(propan-2-yl)imidazolidin-1-yl]methyl}benzene-1-sulfonyl fluoride (CAS No. 2649068-64-2) is a versatile compound with broad applications in drug discovery and chemical biology. Its unique structural features and reactivity profile position it as a promising candidate for addressing unmet needs in precision medicine and therapeutic development.

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